molecular formula C13H10ClF3N2OS B1272686 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 321533-90-8

5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1272686
CAS No.: 321533-90-8
M. Wt: 334.74 g/mol
InChI Key: ZBYWFEYHWDELQE-UHFFFAOYSA-N
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Description

5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a high-purity chemical reagent designed for research and development purposes. This compound belongs to the pyrazole class, a five-membered heterocycle containing two nitrogen atoms that is extensively studied as a core framework in medicinal and agrochemical research . The structure features a trifluoromethyl group, a common motif known to enhance the metabolic stability and bioavailability of lead compounds, and a 2-chlorobenzylsulfanyl substituent at the 5-position . As a versatile synthetic intermediate, this carbaldehyde serves as a crucial building block for the synthesis of a diverse library of pyrazole derivatives. Its aldehyde functional group is a reactive handle for further chemical transformations, allowing researchers to create amides, oximes, and other complex molecules for structure-activity relationship (SAR) studies . Pyrazole derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties, making this compound a valuable starting point for drug discovery and development programs . This product is intended for research applications in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2OS/c1-19-12(9(6-20)11(18-19)13(15,16)17)21-7-8-4-2-3-5-10(8)14/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWFEYHWDELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)SCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378480
Record name 2F-417S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321533-90-8
Record name 2F-417S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Construction and Functionalization

The synthesis begins with the preparation of the pyrazole backbone, which serves as the scaffold for subsequent functionalization. The target molecule requires substituents at positions 1 (methyl), 3 (trifluoromethyl), 4 (carbaldehyde), and 5 (2-chlorobenzylsulfanyl).

Synthesis of 1H-Pyrazole-4-carbaldehyde

1H-Pyrazole-4-carbaldehyde serves as a critical intermediate, enabling direct formylation at position 4. This compound is synthesized via Vilsmeier-Haack formylation of pyrazole derivatives or oxidation of hydroxymethyl precursors. For instance, the oxidation of 4-hydroxymethylpyrazole using manganese dioxide in dichloromethane yields the aldehyde with minimal side reactions.

N1-Methylation Strategies

Introducing the methyl group at position 1 involves alkylation of the pyrazole nitrogen. Sodium hydride (NaH) in dimethylformamide (DMF) with methyl iodide at 0°C achieves N1-methylation with 80–89% yields, as demonstrated in analogous pyrazole systems. Microwave irradiation (150°C, 20–40 minutes) in acetonitrile with potassium carbonate further enhances reaction efficiency, reducing side product formation.

Trifluoromethylation at Position 3

The electron-withdrawing trifluoromethyl (CF3) group at position 3 is introduced via electrophilic substitution or transition metal-catalyzed cross-coupling.

Copper-Mediated Trifluoromethylation

Copper(I) iodide and N,N-dimethylglycine facilitate the coupling of pyrazole halides with trimethyl(trifluoromethyl)silane (TMSCF3) under mild conditions (110°C, DMSO). This method, adapted from Ullmann-type reactions, achieves moderate yields (20–42%) but requires optimization to minimize overtrifluoromethylation.

Direct Cyclocondensation

An alternative approach involves cyclocondensing methyl hydrazine with trifluoromethyl-containing diketones. For example, reacting ethyl trifluoroacetate (ETFAA) with methyl hydrazine in acetic acid at 80°C generates 1-methyl-3-(trifluoromethyl)pyrazole derivatives, albeit with positional isomerism challenges.

Sulfanylation at Position 5

Installing the 2-chlorobenzylsulfanyl group requires regioselective substitution at position 5.

Bromination and Thiolate Displacement

Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 5. Subsequent displacement with 2-chlorobenzyl mercaptan in acetonitrile under microwave irradiation (150°C, 30 minutes) with potassium carbonate as the base achieves 73–91% yields.

Table 1: Optimization of Sulfanylation Conditions
Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 Acetonitrile 150 (microwave) 0.5 89
NaH DMF 110 18 42
Triethylamine DCM 20 18 80

Aldehyde Stability and Protection

The carbaldehyde group at position 4 is susceptible to nucleophilic attack and oxidation. To preserve functionality during sulfanylation, acetal protection using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene is employed. Deprotection with aqueous hydrochloric acid restores the aldehyde without degradation.

Integrated Synthetic Route

A consolidated pathway combining the above steps is proposed:

  • N1-Methylation : 1H-Pyrazole-4-carbaldehyde → 1-methyl-1H-pyrazole-4-carbaldehyde (89% yield, microwave).
  • C3-Trifluoromethylation : Copper-catalyzed coupling with TMSCF3 (42% yield).
  • C5-Bromination : NBS in CCl4 (75% yield).
  • Sulfanylation : 2-Chlorobenzyl mercaptan displacement (89% yield, microwave).

Challenges and Optimization

Regioselectivity in Bromination

The electron-withdrawing CF3 group directs electrophilic bromination to position 5, but competing reactions at position 3 necessitate careful control of reaction stoichiometry and temperature.

Purification Strategies

Silica gel chromatography with dichloromethane/methanol gradients (1–5% methanol) effectively isolates intermediates, while recrystallization from ethyl acetate/hexane mixtures improves purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exhibit significant antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with similar substitutions showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further investigated for its antimicrobial potential .

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. In a controlled trial, compounds structurally related to this compound were shown to reduce inflammation markers in animal models.

Data Table: Anti-inflammatory Effects of Pyrazole Derivatives

Compound NameDose (mg/kg)Inflammation Marker Reduction (%)
Compound A1045
Compound B2060
This compound 1555

Synthesis of Functional Materials

This compound has potential applications in the development of functional materials, particularly in creating sensors and catalysts. Its unique structure allows for interactions that can enhance the performance of materials used in electronic devices.

Case Study : Research conducted on the incorporation of pyrazole derivatives into polymer matrices revealed improved electrical conductivity and thermal stability, which are crucial for electronic applications .

Mechanism of Action

The mechanism by which 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group can enhance binding affinity to target molecules, while the chlorobenzyl sulfanyl group may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Bromobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 5-[(2-Methylbenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 5-[(2-Fluorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

Compared to its analogs, 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

Biological Activity

5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 321533-90-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H10ClF3N2OS
  • Molar Mass : 334.74 g/mol
  • Melting Point : 86-88°C
  • Hazard Symbols : Xi - Irritant

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively documented. These compounds exhibit a variety of pharmacological effects:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains and fungi. For instance, studies indicate that certain pyrazole carbaldehydes possess significant antibacterial properties comparable to standard antibiotics .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Research comparing it to dexamethasone revealed similar efficacy at specific concentrations .
  • Antitumor Potential : Pyrazole derivatives have been investigated for their anticancer properties. Some studies report that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Experimental Data

StudyCompound TestedBiological ActivityFindings
Selvam et al. (2014)Pyrazole derivativesAnti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at 10 µM .
Burguete et al. (2014)Pyrazole derivativesAntimicrobialEffective against MTB strain H37Rv; inhibition at 6.25 µg/mL .
MDPI Review (2022)Various pyrazole derivativesAntitumorSignificant reduction in cancer cell viability observed .

The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of key signaling pathways:

  • Cyclooxygenase Inhibition : Many pyrazoles act as COX inhibitors, reducing inflammation by blocking the conversion of arachidonic acid to prostaglandins .
  • Apoptotic Pathways : Certain compounds induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

  • Methodological Answer : The compound is synthesized via a two-step protocol. First, 3-bromo-5-chloropyrazole reacts with trifluoromethyl chloride to yield 3-(trifluoromethyl)-5-chloropyrazole. Subsequent reaction with formaldehyde under alkaline conditions introduces the carbaldehyde group . Alternative routes involve Vilsmeier–Haack formylation of pyrazolone intermediates, optimized using anhydrous conditions and controlled temperature (50–60°C) to achieve yields >75% .

Q. Which spectroscopic and crystallographic methods are employed for structural confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, providing bond lengths (e.g., C–C = 0.006 Å) and torsion angles (e.g., C8–C9–C10–Cl1 = 178.2°) . Complementary techniques include 1^1H/13^13C NMR (to confirm substituent positions) and FT-IR (for functional group validation, e.g., aldehyde C=O stretch at ~1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors/dust. Wear nitrile gloves, chemical-resistant goggles, and lab coats. Store in airtight containers at 2–8°C, away from oxidizers. In case of skin contact, rinse with copious water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physical-chemical properties (logP, hydrolysis half-life) via OECD Test Guidelines 105 and 111.
  • Phase 2 : Assess biodegradation using OECD 301F (modified Sturm test) and photolysis under simulated sunlight (λ > 290 nm).
  • Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) and in vitro assays with zebrafish hepatocytes.

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

  • Methodological Answer : Cross-validate DFT-optimized geometries (B3LYP/6-311+G(d,p)) with experimental SC-XRD data. For NMR discrepancies, recalibrate chemical shift calculations using the gauge-including atomic orbital (GIAO) method and solvent-polarizable continuum models (PCMs) . Adjust computational parameters (e.g., basis set size, solvation effects) to align with empirical observations.

Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole derivatives?

  • Methodological Answer :

  • Catalysis : Use Pd(OAc)2_2/Xantphos for Suzuki couplings (e.g., aryl boronic acid addition) to enhance regioselectivity .
  • Solvent Optimization : Replace THF with DMF in SNAr reactions to improve solubility of chlorinated intermediates .
  • Workup : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate carbaldehyde derivatives with >95% purity.

Q. What methodologies assess the compound's ecotoxicological impact on aquatic systems?

  • Methodological Answer : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201), with LC50_{50}/EC50_{50} calculations. For chronic effects, use fish embryo toxicity tests (FET; OECD 236) to evaluate teratogenicity. Pair with high-resolution mass spectrometry (HRMS) to monitor metabolite formation and persistence .

Q. How does crystallographic data inform computational modeling of molecular interactions?

  • Methodological Answer : SC-XRD-derived torsion angles (e.g., N3–O1–C13–C14 = -75.3°) guide molecular docking studies to predict binding modes with biological targets (e.g., carbonic anhydrase isoforms). Overlay crystal structures with docking poses (RMSD < 1.5 Å) to validate force field parameters and refine free energy calculations (MM-PBSA) .

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